FL3
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Overview
Description
FL3 is a synthetic derivative of natural products called flavaglines. These compounds exhibit potent anticancer and cardioprotective activities. This compound has shown significant promise in combating intestinal tumorigenesis and protecting cardiomyocytes from doxorubicin toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: FL3 is synthesized through a series of chemical reactions involving the modification of natural flavaglines.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow reactors. This method ensures high yield and purity of the compound while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: FL3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are active intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of dihydroflavaglines, which may have different biological activities.
Substitution: Halogenation and methoxylation are common substitution reactions that modify the aromatic rings of this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation is typically carried out using bromine or chlorine, while methoxylation involves the use of methanol and a suitable catalyst
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavaglines.
Substitution: Halogenated and methoxylated flavaglines
Scientific Research Applications
FL3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of flavaglines.
Medicine: Explored for its potential as an anticancer agent, particularly in colorectal cancer and urothelial carcinoma
Mechanism of Action
FL3 exerts its effects by targeting the protein prohibitin 1 (PHB1). It inhibits the Wnt/β-catenin signaling pathway by inducing the expression of Axin1, a negative regulator of this pathway. This inhibition leads to reduced tumorigenesis in colorectal cancer models . Additionally, this compound promotes the translocation of PHB1 to mitochondria, where it forms a complex with STAT3, providing cardioprotection from doxorubicin toxicity .
Comparison with Similar Compounds
FL3 is unique among flavaglines due to its synthetic modifications, which enhance its biological activity and specificity. Similar compounds include:
Rocaglaol: A natural flavagline with potent anticancer properties but lower specificity compared to this compound.
Silvestrol: Another flavagline derivative with strong anticancer activity but different molecular targets.
This compound stands out due to its dual anticancer and cardioprotective effects, making it a valuable compound for therapeutic development .
Properties
CAS No. |
1186012-80-5 |
---|---|
Molecular Formula |
C25H23BrO5 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
InChI |
InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1 |
InChI Key |
ACIXIVSDWSWVDW-MCWSDJLFSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O |
SMILES |
O[C@@H]1C[C@@H](C2=CC=CC=C2)[C@]3(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C5[C@@]31O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FL3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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